

# N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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#### **Abstract**

**N-Methylmescaline hydrochloride** is a phenethylamine compound, structurally related to the classic psychedelic mescaline. As a naturally occurring alkaloid found in certain cacti and also available as a synthetic compound, it is of significant interest to researchers in the fields of pharmacology, neuroscience, and medicinal chemistry. This technical guide provides a comprehensive overview of **N-Methylmescaline hydrochloride**, including its chemical and physical properties, pharmacological profile, and a plausible signaling pathway based on current understanding of related compounds. While detailed experimental data on this specific compound is limited, this guide consolidates available information to serve as a foundational resource for scientific inquiry.

## **Chemical and Physical Properties**

**N-Methylmescaline hydrochloride**, with the formal name 3,4,5-trimethoxy-N-methylbenzeneethanamine, monohydrochloride, is the hydrochloride salt of N-Methylmescaline.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	6308-81-2	[1]
Molecular Formula	C12H19NO3 • HCl	[1]
Molecular Weight	261.7 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]

Table 1: Key Chemical Properties of N-Methylmescaline Hydrochloride

### **Solubility**

The solubility of **N-Methylmescaline hydrochloride** in various solvents has been reported as follows:

Solvent	Solubility	Reference
DMF	0.5 mg/mL	[1]
DMSO	3 mg/mL	[1]
Ethanol	10 mg/mL	[1]
PBS (pH 7.2)	3 mg/mL	[1]

Table 2: Solubility Data of N-Methylmescaline Hydrochloride

#### **Spectral Data**

Spectroscopic data is crucial for the identification and characterization of **N-Methylmescaline hydrochloride**. Available data includes:

• Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available and can be used for identification and purity assessment.[2]



- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C NMR spectral data has been reported, which is essential for structural elucidation.[2]

### **Pharmacology**

N-Methylmescaline is categorized as a phenethylamine and acts as a serotonin receptor modulator.[3] Its pharmacological profile is characterized by a weak affinity for serotonin receptors, and it has been shown to have approximately half the serotonin receptor affinity of mescaline.[3]

In preclinical studies, N-Methylmescaline failed to substitute for mescaline in rodent drug discrimination tests, suggesting that it may not produce the same subjective effects as its parent compound.[3] It is important to note that the toxicological and physiological properties of N-Methylmescaline have not been extensively analyzed, indicating a need for further research in this area.

## **Experimental Protocols**

Detailed, peer-reviewed experimental protocols for the synthesis of **N-Methylmescaline hydrochloride** are not readily available in the scientific literature. However, a general approach can be inferred from the synthesis of related phenethylamines.

#### **Generalized Synthesis Workflow**

A plausible synthetic route to **N-Methylmescaline hydrochloride** could involve the reductive amination of 3,4,5-trimethoxyphenylacetaldehyde with methylamine, followed by conversion to the hydrochloride salt.



Step 1: Reductive Amination

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A generalized workflow for the synthesis of **N-Methylmescaline hydrochloride**.

Disclaimer: This is a generalized protocol and has not been experimentally validated. Appropriate safety precautions and laboratory procedures should be followed.

# **Signaling Pathways**

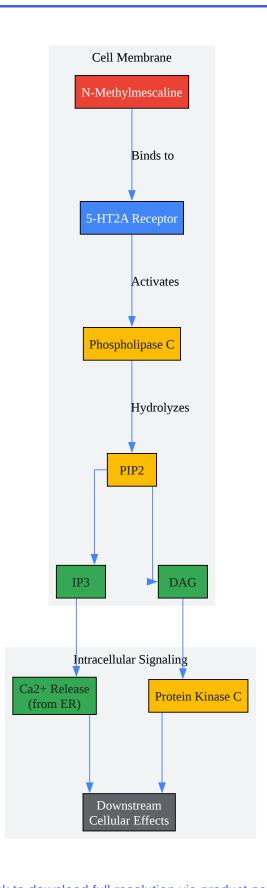


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The precise signaling pathway of N-Methylmescaline has not been elucidated. However, based on its structural similarity to mescaline and other phenethylamines, it is hypothesized to primarily interact with the serotonin system. The diagram below illustrates a representative signaling pathway for phenethylamines, focusing on the serotonin 5-HT2A receptor, which is a key target for hallucinogenic phenethylamines.





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#### References

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